molecular formula C18H23FN2O2 B7150902 (2,2-Dimethylcyclopropyl)-[4-(4-fluorobenzoyl)-1,4-diazepan-1-yl]methanone

(2,2-Dimethylcyclopropyl)-[4-(4-fluorobenzoyl)-1,4-diazepan-1-yl]methanone

Cat. No.: B7150902
M. Wt: 318.4 g/mol
InChI Key: UQDFZYUNZINJSZ-UHFFFAOYSA-N
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Description

(2,2-Dimethylcyclopropyl)-[4-(4-fluorobenzoyl)-1,4-diazepan-1-yl]methanone is a synthetic organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethylcyclopropyl)-[4-(4-fluorobenzoyl)-1,4-diazepan-1-yl]methanone typically involves multiple steps, starting with the preparation of the cyclopropyl and diazepane intermediates. The reaction conditions often include:

    Cyclopropylation: Using reagents like diazomethane or Simmons-Smith reagents to introduce the cyclopropyl group.

    Diazepane Formation: The diazepane ring can be synthesized through cyclization reactions involving appropriate diamines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylcyclopropyl)-[4-(4-fluorobenzoyl)-1,4-diazepan-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2,2-Dimethylcyclopropyl)-[4-(4-fluorobenzoyl)-1,4-diazepan-1-yl]methanone is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules and is used in the development of new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicine, this compound could be explored for its pharmacological properties. It may have potential as a therapeutic agent, particularly if it exhibits activity against specific biological targets.

Industry

In the industrial sector, this compound might be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2,2-Dimethylcyclopropyl)-[4-(4-fluorobenzoyl)-1,4-diazepan-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl and diazepane rings may facilitate binding to specific sites, while the fluorobenzoyl group could enhance its affinity and specificity. The exact pathways and molecular targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Dimethylcyclopropyl)-[4-(4-chlorobenzoyl)-1,4-diazepan-1-yl]methanone
  • (2,2-Dimethylcyclopropyl)-[4-(4-methylbenzoyl)-1,4-diazepan-1-yl]methanone
  • (2,2-Dimethylcyclopropyl)-[4-(4-nitrobenzoyl)-1,4-diazepan-1-yl]methanone

Uniqueness

What sets (2,2-Dimethylcyclopropyl)-[4-(4-fluorobenzoyl)-1,4-diazepan-1-yl]methanone apart from similar compounds is the presence of the fluorobenzoyl group. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability and enhancing binding affinity to biological targets.

Properties

IUPAC Name

(2,2-dimethylcyclopropyl)-[4-(4-fluorobenzoyl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2/c1-18(2)12-15(18)17(23)21-9-3-8-20(10-11-21)16(22)13-4-6-14(19)7-5-13/h4-7,15H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDFZYUNZINJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)N2CCCN(CC2)C(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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